molecular formula C18H19ClN2O5S B2991927 Methyl 4-((4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzoate CAS No. 1448131-30-3

Methyl 4-((4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzoate

Cat. No.: B2991927
CAS No.: 1448131-30-3
M. Wt: 410.87
InChI Key: GLKSVDOTKGRHOR-UHFFFAOYSA-N
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Description

Methyl 4-((4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzoate is a complex organic molecule recognized for its diverse applications in various scientific fields. The structure comprises several functional groups, making it a valuable target for synthetic organic chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzoate typically involves multi-step reactions:

  • Starting Materials: : Typically starts with readily available chemicals such as 3-chloropyridine, piperidine, and 4-sulfobenzoic acid methyl ester.

  • Reaction Steps

    • Formation of 4-((3-chloropyridin-2-yl)oxy)piperidine via a nucleophilic substitution reaction.

    • Coupling of this intermediate with 4-sulfobenzoic acid methyl ester under specific conditions, often in the presence of a base.

  • Reaction Conditions: : Reactions usually occur in organic solvents like dichloromethane or ethanol, under reflux conditions, and may require catalysts like palladium or acid chlorides.

Industrial Production Methods

Industrial synthesis may employ similar steps but is scaled up with optimized reaction conditions, such as continuous flow reactors to enhance yield and purity. Efficient purification methods like recrystallization and chromatography are often employed.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : The chloropyridine ring can undergo nucleophilic aromatic substitution.

  • Oxidation/Reduction Reactions: : The sulfonyl group may be subjected to redox reactions.

Common Reagents and Conditions

  • Reagents: : Common reagents include bases (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride).

Major Products

  • Substitution reactions can yield various derivatives depending on the nucleophile used.

  • Oxidation or reduction can transform the sulfonyl group into sulfoxides or sulfides.

Scientific Research Applications

Chemistry

  • Intermediate in Synthesis: : Used as an intermediate in synthesizing more complex molecules.

Biology

  • Drug Development: : Potential candidate for developing new pharmaceuticals due to its bioactive components.

Medicine

  • Therapeutic Agents: : Can be used to explore novel therapeutic pathways in disease treatment.

Industry

  • Material Science: : Utilized in developing new materials with specific properties.

Mechanism of Action

Mechanism and Targets

  • Binding and Inhibition: : Methyl 4-((4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzoate may bind to specific enzymes or receptors, inhibiting their activity. This could involve pathways related to metabolic or signal transduction processes.

Molecular Pathways

  • Potential to affect pathways such as oxidative stress response or inflammation due to its chemical nature.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-sulfamoylbenzoate

  • 3-Chloropyridine derivatives

Uniqueness

  • Structural Complexity: : More complex structure offering unique interaction possibilities.

  • Functional Group Variety: : Greater variety of functional groups enhances its versatility in reactions.

Comparative Analysis

  • Compared to methyl 4-sulfamoylbenzoate, Methyl 4-((4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzoate may offer more potent biological activity due to the chloropyridine moiety.

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Properties

IUPAC Name

methyl 4-[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]sulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O5S/c1-25-18(22)13-4-6-15(7-5-13)27(23,24)21-11-8-14(9-12-21)26-17-16(19)3-2-10-20-17/h2-7,10,14H,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLKSVDOTKGRHOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)OC3=C(C=CC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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